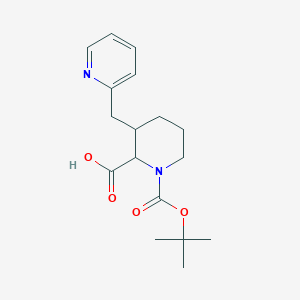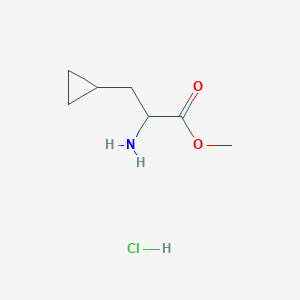![molecular formula C12H12BrClN2S B1468363 2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide CAS No. 1004527-73-4](/img/structure/B1468363.png)
2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide
Übersicht
Beschreibung
The compound “2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide” is a complex organic molecule that contains a thiazolo[5,4-c]pyridine core with a 2-chlorophenyl substituent . Thiazolo[5,4-c]pyridine is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . In this case, those elements are carbon, nitrogen, and sulfur.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[5,4-c]pyridine core, which is a six-membered ring containing nitrogen and sulfur atoms . The 2-chlorophenyl group is a phenyl ring (a six-membered carbon ring) with a chlorine atom attached to one of the carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of a chlorine atom could potentially increase the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has demonstrated various synthesis pathways and structural characterizations for thiazolo[5,4-c]pyridine derivatives, including the compound . For example, studies have explored transformations of related compounds under acid catalysis, leading to unexpected derivatives with potential for further investigation (Nedolya et al., 2018). Additionally, the crystal structures of reaction products involving α-halopyruvamide with nitrogen and sulfur nucleophiles have been characterized, providing insights into the molecular configurations of such compounds (Lah et al., 2000).
Chemical Properties and Reactions
The compound's analogs have been studied for their protonation sites and hydrogen bonding in mono-hydrobromide salts, revealing diverse intermolecular hydrogen bonding patterns and protonation sites that influence their chemical behavior and potential applications (Böck et al., 2021). Another study focused on the synthesis and cytotoxic activity of certain new arylazothiazole containing compounds, showcasing the potential bioactivity of thiazole derivatives (Elmeligie & El-Awady, 2002).
Antiproliferative and Antimicrobial Activity
Several thiazolopyridine derivatives have been synthesized and evaluated for their antinociceptive, anti-inflammatory, and cytotoxic activities against various cell lines, suggesting their potential in developing new therapeutic agents (Selvam et al., 2012). Additionally, the antiproliferative activity and molecular docking of new thiazole/benzothiazole fused pyranopyrimidine derivatives were assessed, indicating selective cytotoxicity towards cancer cells compared to normal cells (Nagaraju et al., 2020).
Spectroscopic and Computational Studies
Quantum mechanical and spectroscopic investigations of related compounds have been conducted to understand their electronic, NMR, vibrational, and structural properties, offering insights into their chemical behavior and potential applications in material science (Diwaker, 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that derivatives of thiazolo[3,2-a]pyrimidine, which share structural similarity with the compound , have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . These compounds are considered promising scaffolds for the design of new medicines .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
It’s worth noting that thiazolopyrimidines, which share structural similarity with the compound , exhibit a broad spectrum of pharmacological activity .
Result of Action
It’s worth noting that thiazolopyrimidines, which share structural similarity with the compound , have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication . Additionally, it interacts with poly (ADP-ribose) polymerase-1, an enzyme involved in DNA repair processes . The interaction with these enzymes suggests that this compound can potentially be used as an antimicrobial and anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating the caspase pathway . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DNA gyrase, inhibiting its activity and preventing bacterial DNA replication . Additionally, it inhibits poly (ADP-ribose) polymerase-1 by binding to its catalytic domain, thereby interfering with DNA repair processes . These binding interactions result in the inhibition of enzyme activity and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways highlight its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin play a role in its distribution within the bloodstream. These interactions influence the compound’s localization and accumulation in different tissues.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S.BrH/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12;/h1-4,14H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQEAOTVICPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C3=CC=CC=C3Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




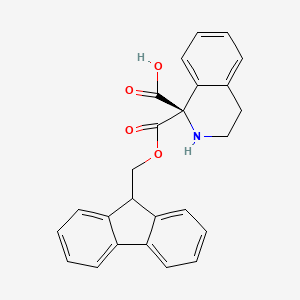
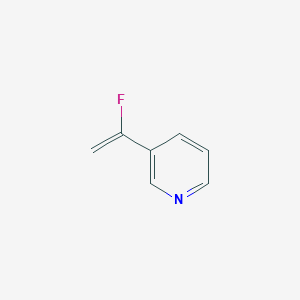
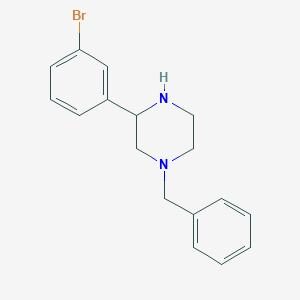

![3-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1468290.png)


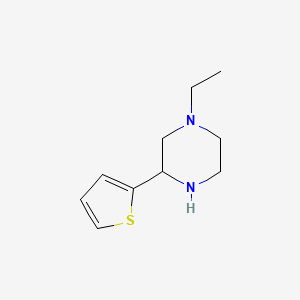
![4-[(4-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468297.png)
